3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid
Description
3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a 2-chloro-6-methylphenyl group at the 3-position and a methyl group at the 5-position of the isoxazole ring, with a carboxylic acid substituent at the 4-position. These compounds are typically synthesized via condensation reactions involving substituted benzaldoximes and acetoacetate derivatives, followed by hydrolysis .
Isoxazole derivatives are widely studied for their pharmacological relevance, particularly as intermediates in antibiotic synthesis (e.g., flucloxacillin) . The methyl and chloro substituents on the phenyl ring likely influence the compound’s lipophilicity, stability, and biological activity compared to fluoro- or dichloro-substituted analogs.
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-(2-chloro-6-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-4-3-5-8(13)9(6)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DZLCJLVQFLOKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C2=NOC(=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
The preparation of 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid generally follows synthetic strategies developed for 3-aryl-5-alkylisoxazole-4-carboxylic acids, with specific adaptations for the 2-chloro-6-methylphenyl substituent.
General Synthetic Strategy
The synthesis typically involves:
- Formation of the isoxazole ring via cyclization reactions involving appropriate precursors such as hydroximic acid derivatives or hydroxamoyl chlorides with β-keto esters or their equivalents.
- Introduction of the 2-chloro-6-methylphenyl substituent at the 3-position of the isoxazole ring.
- Functional group manipulations to install the 4-carboxylic acid and 5-methyl substituents.
- Conversion of intermediates such as esters or acid chlorides to the target carboxylic acid.
Key Reaction Steps and Conditions
Formation of Isoxazole Ring
- The cyclization is often performed by reacting hydroximic acid chlorides (derived from aldoximes) with alkyl acetates or β-keto esters under basic conditions.
- Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or calcium hydroxide (Ca(OH)2) are employed in aqueous solutions, typically using about one equivalent of base.
- The reaction temperature ranges broadly from +10 °C to +200 °C, with a preference for room temperature to the boiling point of the solvent used.
- Reaction times vary from 2 to 48 hours depending on conditions and substrates.
- Organic solvents or diluents such as tetrahydrofuran (THF), ethyl acetate, benzene, toluene, or chlorobenzene may be used to facilitate the reaction and solubilize reagents.
Substituent Introduction and Functional Group Transformations
- The 2-chloro-6-methylphenyl group is introduced via the corresponding substituted benzaldehyde or benzoyl derivatives converted into aldoximes and subsequently into hydroximic acid chlorides.
- Conversion of the carboxylic acid to acid chlorides is achieved using reagents such as thionyl chloride (SOCl2), phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5).
- Esterification can be performed by reacting the acid or acid chloride with alcohols such as methanol or ethanol.
- Dehydrating agents like dicyclohexylcarbodiimide (DCC) may be used for coupling reactions involving amino, hydrazine, mercapto, or hydroxy compounds.
Specific Synthetic Routes from Patents and Literature
A patent (EP0573883A1) describes the synthesis of 3-aryl-5-alkylisoxazole-4-carboxylic acids, including 3-(2-chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid, highlighting the following:
- Use of aldoximes and hydroximic acid chlorides as intermediates.
- Reaction with alkyl acetates to form alkyl esters.
- Hydrolysis of esters to carboxylic acids under basic aqueous conditions.
- Acidification with strong mineral acids like hydrochloric acid or sulfuric acid to isolate the acid.
- Reaction times from 2 to 48 hours at temperatures from 10 °C to 200 °C, preferably 20 °C to 150 °C.
- Use of bases such as NaOH, KOH, or Ca(OH)2 and dehydrating agents like DCC for further derivatization steps.
Another patent (CN1535960A) details a chemical synthesis process for 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, which is closely related structurally. It involves:
- Reacting 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid with bis(trichloromethyl) carbonate in an organic solvent.
- Catalysts such as triethylamine or pyridine are used.
- Reaction temperatures range from 20 °C to 150 °C with reaction times from 1 to 10 hours.
- Organic solvents include tetrahydrofuran, ethyl acetate, benzene, toluene, chlorobenzene, and others.
Industrial and Optimization Considerations
- Industrial syntheses often optimize reaction parameters such as temperature, stoichiometry, and reaction time to maximize yield and purity.
- Controlled addition of reagents and use of automated systems can minimize side reactions such as dimerization or by-product formation.
- Purification techniques include recrystallization from ethanol/water mixtures or chromatographic methods.
- Continuous flow reactors may be employed for scale-up to ensure consistent quality.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Aldoxime formation | 2-chloro-6-methylbenzaldehyde + hydroxylamine | Ambient | 1-3 | Formation of aldoxime intermediate |
| Hydroximic acid chloride | Aldoxime + chlorinating agent (e.g., SOCl2) | 0-25 | 1-2 | Formation of hydroximic acid chloride |
| Cyclization to isoxazole | Hydroximic acid chloride + methyl acetate + base | 20-150 | 2-48 | Base: NaOH, KOH, or Ca(OH)2 |
| Esterification (optional) | Isoxazole acid + alcohol + acid catalyst | 25-80 | 2-6 | Formation of methyl or ethyl esters |
| Hydrolysis to acid | Ester + aqueous base | 20-100 | 1-24 | Acidification with HCl or H2SO4 |
| Conversion to acid chloride | Acid + SOCl2 or PCl3 | 0-80 | 1-5 | Intermediate for further derivatization |
Research Discoveries and Perspectives
- The use of bis(trichloromethyl) carbonate as a phosgene substitute for converting 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid to the corresponding acid chloride offers a safer and more efficient alternative to traditional reagents.
- Optimization of base equivalents and reaction temperature during cyclization improves yield and reduces by-products such as dimers or isomeric impurities.
- The choice of solvent significantly affects the reaction rate and product purity; solvents like THF and chlorobenzene are preferred for their ability to dissolve both organic and inorganic reagents effectively.
- Use of dehydrating agents such as dicyclohexylcarbodiimide enables coupling reactions, expanding the utility of the intermediate acids for further functionalization.
- Industrial processes benefit from continuous flow techniques and automated reagent addition to enhance reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways makes them candidates for drug development .
Industry: Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their substituent differences:
| Compound Name | Substituents (Phenyl Ring) | Isoxazole Substituents | CAS Number | Molecular Formula |
|---|---|---|---|---|
| 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid | 2-Cl, 6-CH₃ | 5-CH₃, 4-COOH | Not explicitly provided | C₁₂H₁₁ClNO₃ (calculated) |
| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 2-Cl, 6-F | 5-CH₃, 4-COOH | 3919-74-2 | C₁₁H₇ClFNO₃ |
| 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | 2-Cl, 6-Cl | 5-CH₃, 4-COOH | 3919-76-4 | C₁₁H₇Cl₂NO₃ |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 2-Cl | 5-CH₃, 4-COOH | Not explicitly provided | C₁₁H₈ClNO₃ |
Physicochemical Properties
Substituents significantly impact melting points, solubility, and reactivity:
Biological Activity
3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid, a compound belonging to the isoxazole class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H10ClN1O3
- Molecular Weight : 255.63 g/mol
- CAS Number : 3919-74-2
Antitumor Activity
Recent studies have indicated that isoxazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The presence of chlorine and methyl groups enhances their cytotoxic effects, potentially through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research suggests that isoxazole derivatives can inhibit the production of pro-inflammatory cytokines. Specifically, compounds with similar structures have been reported to reduce levels of TNF-α and nitric oxide (NO) in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents.
Antibacterial Properties
Some derivatives of isoxazole have demonstrated antibacterial activity against various pathogens. The structural modifications, such as halogen substitutions, are believed to play a crucial role in enhancing the antibacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid can be influenced by its structural components:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances cytotoxicity and antibacterial properties |
| Methyl group | Increases solubility and bioavailability |
| Carboxylic acid | Essential for interaction with biological targets |
Case Studies
-
Antitumor Study :
- A study evaluated the effects of various isoxazole derivatives on MCF-7 cells. The results indicated that compounds with chlorine substitutions exhibited a higher rate of apoptosis compared to those without halogens. This suggests a potential pathway for developing new chemotherapeutic agents based on this scaffold.
-
Anti-inflammatory Research :
- In a controlled experiment, a compound structurally similar to 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid was tested for its ability to inhibit NO production in RAW264.7 cells. The findings showed a significant reduction in NO levels, supporting its use in inflammatory conditions.
-
Antibacterial Testing :
- A series of isoxazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity against these bacterial strains, providing insights into the design of more effective antibacterial agents.
Q & A
Q. What are the established synthetic routes for 3-(2-Chloro-6-methylphenyl)-5-methylisoxazole-4-carboxylic acid?
- Methodological Answer : A common approach involves coupling substituted phenyl precursors with isoxazole intermediates. For example, the reaction of 2-chloro-6-methylphenylboronic acid with a pre-synthesized 5-methylisoxazole-4-carboxylic acid scaffold under Suzuki-Miyaura conditions (Pd catalysis) can yield the target compound. Chlorination and carboxylation steps may require careful control of temperature (e.g., 0–5°C for acid-sensitive intermediates) and anhydrous solvents like dichloromethane (DCM) . Key Considerations :
- Use coupling agents like DMAP or pyridine to activate carbonyl groups during esterification or amidation steps .
- Monitor regioselectivity via TLC or HPLC to avoid byproducts from competing substitution patterns.
Q. How is the compound characterized for structural confirmation and purity?
- Methodological Answer :
- Spectroscopy :
- <sup>1</sup>H/</sup>13C NMR : Confirm substitution patterns (e.g., methyl group at C5 of isoxazole, chloro and methyl groups on phenyl ring). For example, the methyl group at C5 typically resonates at δ 2.4–2.6 ppm .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and isoxazole C=N/C-O stretches (1600–1650 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching the molecular weight (255.63 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the carboxylic acid group, which can form anhydrides or esters under humid conditions .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-chloro-6-methylphenyl group influence reactivity in derivatization reactions?
- Methodological Answer : The chloro group at C2 and methyl at C6 create steric hindrance, directing electrophilic substitution to the para position of the phenyl ring. Electronic effects (chloro’s electron-withdrawing nature) reduce nucleophilicity at adjacent positions, necessitating stronger bases (e.g., LDA) for deprotonation in carboxylate activation . Case Study :
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be reconciled?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., bacterial strain specificity or cancer cell line variability). Validate activity via:
- Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1 nM–100 µM) to establish IC50 values .
- Mechanistic Studies : Use fluorescence polarization assays to confirm target binding (e.g., enzyme inhibition) .
Example : Activity against S. aureus (MIC = 8 µg/mL) but inactivity in HeLa cells suggests selective membrane disruption over apoptosis pathways .
Q. What strategies optimize regioselectivity in isoxazole ring functionalization?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methyl at C5) to favor functionalization at C4. Nitration at C4 proceeds efficiently with HNO3/H2SO4 at 0°C .
- Cross-Coupling : Suzuki-Miyaura reactions at C3 require careful ligand selection (e.g., SPhos for hindered aryl bromides) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
